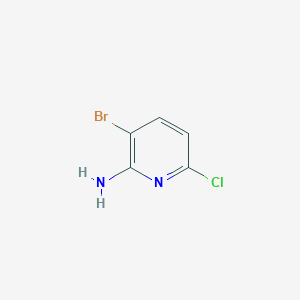

3-Bromo-6-chloropyridin-2-amine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in both natural products and synthetic molecules. nih.govslideshare.net It is found in essential biomolecules like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as in a vast number of pharmaceuticals and agrochemicals. nih.govresearchgate.net The presence of the nitrogen atom in the pyridine ring imparts distinct electronic properties compared to its all-carbon analogue, benzene. This nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and biological interactions. nih.gov

In organic synthesis, the pyridine scaffold serves as a versatile building block for constructing more elaborate molecular architectures. nih.govtandfonline.com Its derivatives are extensively used in drug design and discovery, with a significant number of FDA-approved drugs containing this heterocyclic moiety. researchgate.netrsc.orgnih.gov The ability of the pyridine ring to participate in various chemical transformations, including electrophilic and nucleophilic substitutions, makes it a valuable synthon for creating diverse chemical libraries for screening and optimization in medicinal chemistry. nih.govuoanbar.edu.iq

Role of Halogen Substituents in Pyridine Reactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring significantly modulates its chemical reactivity. nih.gov Halogens are electron-withdrawing groups, which can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. uoanbar.edu.iq The position of the halogen substituent on the pyridine ring, along with the nature of the halogen itself, dictates the regioselectivity and rate of these reactions. nih.gov

Halogen substituents also serve as versatile handles for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. evitachem.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with tailored properties. evitachem.com The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) can be exploited for sequential and site-selective modifications of polyhalogenated pyridines. osti.govnih.gov

Overview of 3-Bromo-6-chloropyridin-2-amine as a Versatile Intermediate

This compound is a dihalogenated pyridin-2-amine that embodies the useful characteristics of both the pyridine scaffold and halogen substituents. evitachem.com Its structure features a pyridine ring with a bromine atom at the 3-position, a chlorine atom at the 6-position, and an amino group at the 2-position. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis. evitachem.com

The presence of two different halogen atoms with distinct reactivities allows for selective and sequential cross-coupling reactions. The bromine atom is generally more reactive than the chlorine atom in many palladium-catalyzed cross-coupling reactions, enabling chemists to introduce a substituent at the 3-position while leaving the 6-position available for a subsequent transformation. The amino group at the 2-position can also participate in various reactions, such as diazotization followed by substitution, or can act as a directing group in certain transformations. evitachem.com These features make this compound a key building block for the synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical industries. evitachem.comchembk.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 169833-70-9 chembk.comechemi.comsigmaaldrich.comaobchem.com |

| Molecular Formula | C5H4BrClN2 evitachem.comchembk.comechemi.comsigmaaldrich.comaobchem.com |

| Molecular Weight | 207.45 g/mol evitachem.com |

| Melting Point | 117.0 to 121.0 °C chembk.comechemi.com |

| Boiling Point (Predicted) | 302.4±37.0 °C chembk.comechemi.com |

| Density (Predicted) | 1.834±0.06 g/cm3 chembk.comechemi.com |

| Flash Point (Predicted) | 136.7±26.5 °C echemi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFDXYVWIQEZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681004 | |

| Record name | 3-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442127-50-6 | |

| Record name | 3-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-6-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 6 Chloropyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for substituted pyridines. youtube.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The efficiency of these reactions is often enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com For pyridines, substitution is generally favored at the C-2 and C-4 positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

Regioselectivity and Chemoselectivity in Halogen Displacement

The presence of two different halogen atoms on the 3-Bromo-6-chloropyridin-2-amine ring raises questions of regioselectivity and chemoselectivity in SNAr reactions. The position of substitution is influenced by the electronic properties of the pyridine (B92270) ring and the nature of the substituents.

In SNAr reactions of dihalopyridines, the more electron-withdrawing halogen typically acts as the better leaving group. Fluorine is often the most reactive, followed by chlorine, bromine, and iodine. sci-hub.se However, the relative reactivity can be influenced by the nucleophile and reaction conditions. sci-hub.se For 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack is influenced by the steric bulk of the substituent at the 3-position. Bulky substituents tend to direct the incoming nucleophile to the 6-position. researchgate.net The solvent also plays a crucial role; for instance, the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine (B117243) can be switched by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net

Computational Modeling of SNAr Pathways (e.g., Meisenheimer Intermediates, Transition State Analysis)

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for understanding the mechanisms of SNAr reactions. researchgate.netresearchgate.net These studies help in elucidating the structures of intermediates and transition states, and in predicting reaction pathways. wuxiapptec.comwuxiapptec.com

A key intermediate in many SNAr reactions is the Meisenheimer complex, a negatively charged species formed by the addition of the nucleophile to the aromatic ring. masterorganicchemistry.comlibretexts.org However, recent studies suggest that the formation of a stable Meisenheimer complex may not always occur, and some SNAr reactions may proceed through a concerted mechanism where the intermediate is actually a transition state. rsc.orgnih.gov

Transition state analysis allows for the calculation of activation energies for different potential reaction pathways, thereby predicting the regioselectivity. wuxiapptec.com For example, in the SNAr reaction of 2,4-dichloropyrimidines, the calculated energy of the transition state for attack at the C-2 position is lower than that for attack at the C-4 position, correctly predicting the observed C-2 selectivity. wuxiapptec.com The stability of the transition state is influenced by factors such as the ability of substituents to stabilize the developing negative charge. researchgate.net

Directed Nucleophilic Aromatic Substitution (dSNAr)

Directed nucleophilic aromatic substitution (dSNAr) is a strategy that utilizes a directing group to control the regioselectivity of the substitution reaction. While specific examples for this compound are not prevalent in the searched literature, the principles can be applied. For instance, in other pyridine systems, hydrogen bonding between a substituent and the incoming nucleophile can direct the attack to a specific position. wuxiapptec.com This has been observed in the reaction of 2-MeSO₂-4-Cl-pyrimidine with alkoxides and formamides, where a hydrogen bond directs the SNAr reaction to the C-2 position. wuxiapptec.com Such strategies could potentially be employed to control the functionalization of this compound.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations due to its halogen substituents. evitachem.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Hartwig-Buchwald Amination)

Palladium catalysts are widely used for various cross-coupling reactions. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. libretexts.org It is a versatile method for creating C-C bonds and has been applied to various substituted pyridines. beilstein-journals.orgnih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For dihalopyridines, the regioselectivity of the Suzuki-Miyaura reaction can be controlled. For instance, in 3,5-dibromo-2,6-dichloropyridine, the bromo groups are more reactive towards coupling than the chloro groups. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org It is a highly effective method for synthesizing alkynylpyridines. scirp.org Studies on 2-amino-3-bromopyridines have shown that they readily undergo Sonogashira coupling with various terminal alkynes in good yields. scirp.org The reaction conditions are generally mild, often using an amine as a base and solvent. wikipedia.org

Hartwig-Buchwald Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. nih.govrsc.org It is a crucial method for synthesizing N-aryl amines. The use of specific phosphine (B1218219) ligands, such as RuPhos and BrettPhos, has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of primary and secondary amines with aryl and heteroaryl halides, often with low catalyst loadings. rsc.orgnih.gov This method has been successfully applied to the amination of 3-halo-2-aminopyridines. nih.gov

Chemoselective Transformations at Halogen Positions

The presence of both bromine and chlorine on the pyridine ring of this compound allows for chemoselective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 3-position (bromine) while leaving the 6-position (chlorine) intact for subsequent transformations.

For example, in the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine, the reaction can be controlled to achieve mono-, di-, tri-, or tetra-alkynylation by adjusting the reaction conditions. rsc.org Similarly, selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) has been achieved, where the amination occurs preferentially at the bromo-substituted position. nih.gov This chemoselectivity is a valuable tool for the stepwise synthesis of complex, polysubstituted pyridine derivatives.

Data Tables

Table 1: Regioselectivity in SNAr of Substituted Dichloropyridines

| 3-Substituent | Nucleophile | Solvent | Major Isomer | Ratio (2-isomer:6-isomer) |

| -COOCH₃ | 1-Methylpiperazine | DCM | 2-isomer | 16:1 |

| -COOCH₃ | 1-Methylpiperazine | DMSO | 6-isomer | 1:2 |

| -CONH₂ | 1-Methylpiperazine | Acetonitrile | 2-isomer | 9:1 |

| -CN | 1-Methylpiperazine | Acetonitrile | 6-isomer | 1:9 |

| -CF₃ | 1-Methylpiperazine | Acetonitrile | 6-isomer | 1:9 |

| Data derived from a study on 3-substituted 2,6-dichloropyridines. researchgate.net |

Table 2: Palladium-Catalyzed Amination of 3-Bromo-2-aminopyridine with Amines

| Amine | Catalyst Precursor | Yield (%) |

| Cyclopentylamine | BrettPhos-precatalyst | 78 |

| Benzylamine | BrettPhos-precatalyst | Moderate to Good |

| Linear Primary Amines | BrettPhos-precatalyst | Moderate to Good |

| Secondary Amines | RuPhos-precatalyst | - |

| Data derived from a study on the amination of 3-bromo-2-aminopyridines. nih.gov |

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent a powerful tool for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. nih.govwikipedia.org In the context of this compound, the presence of two different halogen atoms offers the potential for selective coupling reactions. Generally, the reactivity of aryl halides in such couplings follows the order I > Br > Cl, suggesting that the C-Br bond at the 3-position would be more reactive than the C-Cl bond at the 6-position.

A study on the copper-catalyzed amination of 2-amino/2-hydroxy-5-halopyridines demonstrated selective C-N bond formation at the C-5 position. rsc.org While not the exact substrate, this study provides a model for the expected reactivity of this compound. For instance, in a reaction with 2-bromo-5-iodopyridine, selective amination occurred at the more reactive C-I bond. rsc.org This suggests that in copper-catalyzed reactions involving this compound, the C-Br bond would preferentially react over the C-Cl bond.

The Ullmann reaction of 2,x-dihalopyridines with phenols, catalyzed by a CuI/TMEDA system, has been shown to be highly regioselective, yielding 2-aryloxypyridines in good to high yields. nih.gov This further supports the expectation of selective reactivity at the more labile halogen position in this compound.

Below is a representative data table illustrating the potential outcomes of copper-catalyzed cross-coupling reactions with a model dihalopyridine substrate, reflecting the expected selectivity.

| Reactant 1 | Reactant 2 | Catalyst System | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-iodopyridine | Amine | CuI/1,2-diol | 2-Bromo-5-aminopyridine | Excellent | rsc.org |

| 2,X-Dihalopyridine | Phenol | CuI/TMEDA | 2-Aryloxypyridine | Good to High | nih.gov |

Electrophilic Aromatic Substitution Behavior

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the presence of a strongly activating amino group at the 2-position significantly influences the regioselectivity of such reactions. The amino group is an ortho, para-director, while the halogen atoms are deactivating ortho, para-directors.

In this compound, the positions available for electrophilic attack are C-4 and C-5. The directing effects of the substituents are as follows:

Amino group (at C-2): Directs towards C-3 (blocked) and C-5.

Bromo group (at C-3): Directs towards C-2 (blocked) and C-4.

Chloro group (at C-6): Directs towards C-5.

Considering these directing effects, electrophilic substitution is most likely to occur at the C-5 position, which is activated by the amino group and the chloro group. The C-4 position is activated by the bromo group but is likely to be less favored due to the stronger activating effect of the amino group directing to the C-5 position.

Studies on the halogenation of 2-aminopyridines have shown that the regioselectivity is highly dependent on the substituent pattern. rsc.orgrsc.org For instance, the chlorination of 2-aminopyridines in the presence of Selectfluor and LiCl has been shown to be a viable method for introducing a chlorine atom onto the pyridine ring with high regioselectivity. rsc.org The mechanism is proposed to proceed via a radical pathway. rsc.org

Reactivity of the Amino Group

The exocyclic amino group of this compound is a key functional handle for further molecular elaboration. It can undergo a variety of reactions typical of primary aromatic amines.

Acylation: The amino group can be readily acylated with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: N-alkylation of the amino group can be achieved, although care must be taken to avoid alkylation at the pyridine ring nitrogen.

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., NaNO₂ in acidic media). This is a versatile transformation, as the diazonium group can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various substituents such as halogens, cyano, hydroxyl, and others. A patent describing the diazotization of a similar compound, 3-amino-6-chloropyrazine-2-methyl formate, highlights the utility of this reaction in heterocyclic synthesis. google.com

Comparative Reactivity Studies of Halogenated Pyridine Isomers

The reactivity of halogenated pyridines in nucleophilic aromatic substitution (SNAr) reactions is influenced by the nature of the halogen, its position on the ring, and the presence of other substituents. The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I when the rate-determining step is the attack of the nucleophile, due to the higher electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. However, when the breaking of the carbon-halogen bond is rate-determining, the order is reversed (I > Br > Cl > F), reflecting the bond strengths (C-I < C-Br < C-Cl < C-F). libretexts.orgsavemyexams.com

In the case of this compound, the C-Br bond is generally weaker than the C-Cl bond and would be expected to be more susceptible to cleavage in reactions where bond breaking is significant in the rate-determining step. libretexts.org

A comparison with its isomers reveals potential differences in reactivity:

6-Bromo-3-chloropyridin-2-amine: In this isomer, the bromine is at the 6-position and the chlorine is at the 3-position. The 6-position is activated towards nucleophilic attack by the pyridine nitrogen. Therefore, the C-Br bond in this isomer would be expected to be more reactive towards nucleophiles than the C-Cl bond in the parent compound.

5-Bromo-6-chloropyridin-3-amine: Here, the bromine is at the 5-position and the chlorine is at the 6-position. The C-Cl bond at the 6-position is activated by the pyridine nitrogen, making it a likely site for nucleophilic attack.

The following table summarizes some of the key properties of this compound and its isomers, which can influence their comparative reactivity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure |

|---|---|---|---|---|

| This compound | 442127-50-6 | C₅H₄BrClN₂ | 207.45 | |

| 6-Bromo-3-chloropyridin-2-amine | 1060815-73-7 | C₅H₄BrClN₂ | 207.45 | nih.gov |

| 5-Bromo-6-chloropyridin-3-amine | 130284-53-6 | C₅H₄BrClN₂ | 207.45 | sigmaaldrich.com |

| 6-Bromo-2-chloropyridin-3-amine | 169833-70-9 | C₅H₄BrClN₂ | 207.46 | sigmaaldrich.com |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Bromo-6-chloropyridin-2-amine, ¹H and ¹³C NMR would provide definitive information about the electronic environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The pyridine (B92270) ring has two remaining protons, and their chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating amino group. The protons on the pyridine ring would likely appear as doublets due to coupling with each other. The amine protons would typically present as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.5 | Doublet | ~8-9 |

| H-5 | 6.5 - 7.0 | Doublet | ~8-9 |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum will reveal five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbons bonded to the electronegative chlorine and bromine atoms (C-6 and C-3, respectively) and the nitrogen-bearing carbon (C-2) are expected to be shifted downfield.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 100 - 105 |

| C-4 | 135 - 140 |

| C-5 | 115 - 120 |

| C-6 | 145 - 150 |

Note: This is a predicted data table. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would confirm the coupling between the H-4 and H-5 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between the protons and their attached carbon atoms (H-4 to C-4 and H-5 to C-5).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations, which are crucial for assigning the quaternary carbons (C-2, C-3, and C-6) by observing their correlations with the ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of atoms, for instance, between the amine protons and the H-3 proton.

Vibrational Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic ring, and various stretching and bending vibrations of the pyridine ring and the carbon-halogen bonds.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 - 3200 | N-H stretching (amine) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1620 - 1580 | C=C and C=N ring stretching |

| 1500 - 1400 | C-N stretching |

| 1200 - 1000 | C-H in-plane bending |

| 850 - 750 | C-Cl stretching |

| 700 - 500 | C-Br stretching |

Note: This is a predicted data table. Actual experimental values may vary.

Raman spectroscopy, being complementary to IR, would also be instrumental in characterizing the vibrational modes of this compound. The symmetric vibrations and vibrations of the carbon-halogen bonds often give rise to strong signals in the Raman spectrum. The pyridine ring vibrations would also be prominent.

Expected Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1550 | Pyridine ring stretching |

| 1050 - 1000 | Ring breathing mode |

| 850 - 750 | C-Cl stretching |

| 700 - 500 | C-Br stretching |

Note: This is a predicted data table. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. For aromatic systems like this compound, UV-Vis spectra typically reveal characteristic absorption bands corresponding to π → π* and n → π* transitions of the pyridine ring and its substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl), the molecular ion region will exhibit a characteristic isotopic pattern. The fragmentation pattern in the mass spectrum would provide valuable information about the compound's structure, with common fragmentation pathways for pyridinamines involving the loss of small molecules or radicals.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₅H₄BrClN₂ | N/A |

| Molecular Weight | 207.46 g/mol | N/A |

Note: This table is based on the known molecular formula and does not represent experimentally measured mass spectrometry data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound (C₅H₄BrClN₂), the calculated monoisotopic mass is 205.92464 u. echemi.comnih.gov An experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental formula of the compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₅H₄BrClN₂ | N/A |

| Calculated Exact Mass | 205.92464 u | echemi.comnih.gov |

| Measured Exact Mass | Data not available | N/A |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for confirming the identity of a compound in a sample.

In the analysis of a reaction mixture for the synthesis of 6-bromo-2-chloro-pyridin-3-amine, an isomer of the target compound, LC-MS was used for product confirmation. echemi.com The analysis showed peaks at m/z values of 207.1 and 209.1, corresponding to the protonated molecule [M+H]⁺, and exhibiting the characteristic isotopic pattern of a compound containing one bromine and one chlorine atom. echemi.com The retention time (RT) for this compound was reported as 1.12 minutes. echemi.com A similar LC-MS analysis of this compound would be expected to show comparable results.

Table 3: LC-MS Data for an Isomer of this compound

| Parameter | Value | Source |

| Observed m/z [M+H]⁺ | 207.1, 209.1 | echemi.com |

| Retention Time (RT) | 1.12 min | echemi.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula to verify its purity and elemental composition.

The theoretical elemental composition of this compound (C₅H₄BrClN₂) is as follows:

Carbon (C): 28.94%

Hydrogen (H): 1.94%

Nitrogen (N): 13.50%

Bromine (Br): 38.51%

Chlorine (Cl): 17.08%

Experimental data from the elemental analysis of a pure sample of this compound should closely match these calculated values.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 28.94 | Data not available |

| Hydrogen (H) | 1.94 | Data not available |

| Nitrogen (N) | 13.50 | Data not available |

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. This process would determine the precise bond lengths, bond angles, and dihedral angles of 3-Bromo-6-chloropyridin-2-amine. Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, which is key to understanding its properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines charge transfer, hybridization, and intramolecular interactions, such as hyperconjugation. This analysis helps to rationalize the stability of the molecule by quantifying the delocalization of electron density between filled and unfilled orbitals.

Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to interpret and assign the absorption bands observed in experimental UV-Vis spectra.

Analysis of Molecular Reactivity Descriptors

The absence of specific research applying these computational methods to this compound highlights an opportunity for future investigation. Such studies would provide valuable, atomistic-level insights into the compound's characteristics and could guide its potential applications in various fields of chemical research.

Conformational Analysis

The primary conformational variable in this compound is the orientation of the amino (-NH₂) group relative to the pyridine (B92270) ring. The rotation around the C2-N(H₂) bond determines the planarity of the molecule and potential intramolecular interactions.

In analogous compounds like 3-chloropyridin-2-amine and 3-bromo-pyridin-2-amine, crystal structure analyses have revealed that the molecules often form centrosymmetric dimers in the solid state through intermolecular N-H···N hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of another. nih.govnih.gov For an isolated molecule, as would be modeled in a gas-phase computational study, the orientation of the amino group is influenced by a balance of steric and electronic effects.

The presence of a bromine atom at the C3 position, adjacent to the amino group, introduces significant steric hindrance. This is expected to influence the rotational barrier of the C-N bond and the preferred dihedral angle. Computational studies on other 2-halopyridines have shown that the substitution pattern significantly affects the geometry of the pyridine ring itself. For instance, halogen substitution at the C2 position can lead to a shortening of the N-C2 bond. researchgate.net While the target molecule has the amino group at C2, the principles of substituent effects remain relevant.

Theoretical calculations, typically employing DFT methods such as B3LYP with a basis set like 6-311++G(d,p), are standard for predicting the stable conformers and the energy barriers between them. researchgate.net For this compound, such a study would likely reveal a near-planar conformation to be the most stable, allowing for favorable electronic delocalization between the amino group's lone pair and the pyridine π-system. The planarity might be slightly distorted to alleviate steric repulsion between the amino group's hydrogen atoms and the bulky bromine atom at the C3 position.

Intramolecular hydrogen bonding between one of the amino hydrogens and the pyridine nitrogen is a possibility in 2-aminopyridines, which stabilizes a planar conformation. However, in the solid state, intermolecular hydrogen bonding appears to be a dominant feature for similar molecules. nih.govnih.gov

Table of Expected Conformational Data

As no specific experimental or computational data for this compound is available, the following table is a hypothetical representation of the type of data a DFT study would provide. The values are illustrative and based on general knowledge of similar structures.

| Parameter | Predicted Value Range | Method of Determination |

| C2-N(H₂) Bond Length | 1.35 - 1.40 Å | DFT Calculation |

| C3-Br Bond Length | 1.88 - 1.95 Å | DFT Calculation |

| C6-Cl Bond Length | 1.72 - 1.78 Å | DFT Calculation |

| N1-C2-N(H₂)-H Dihedral Angle | 0° ± 15° or 180° ± 15° | DFT Calculation |

| Rotational Barrier (C2-N bond) | 4 - 8 kcal/mol | DFT Calculation |

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for 3-Bromo-6-chloropyridin-2-amine could be located. Such a study would be essential to determine its crystal system, space group, and precise atomic coordinates.

Analysis of Crystal Packing and Intermolecular Interactions

Without experimental structural data, a definitive analysis of the crystal packing and the specific intermolecular forces at play in the solid state of this compound is not possible.

A hypothetical analysis would anticipate the presence of hydrogen bonds involving the amine group (N-H) as a donor and the pyridinic nitrogen atom as an acceptor, leading to the formation of supramolecular assemblies. However, the geometry and connectivity of such a network remain unknown without experimental validation.

The presence of bromine and chlorine atoms suggests the possibility of halogen-halogen interactions, which are known to play a significant role in the crystal engineering of halogenated compounds. The nature and significance of these interactions in this compound are yet to be determined.

Influence of Solid-State Structure on Reactivity

The solid-state arrangement of molecules can significantly impact a compound's reactivity. Factors such as molecular packing and the accessibility of reactive sites are dictated by the crystal structure. In the absence of this structural information for this compound, any discussion on the influence of its solid-state structure on its reactivity would be purely speculative.

Further research and the successful crystallization and subsequent X-ray analysis of this compound are required to provide the data necessary for the comprehensive structural report requested.

Applications and Advanced Materials Chemistry

Role as a Building Block in Complex Organic Synthesis

3-Bromo-6-chloropyridin-2-amine serves as a fundamental starting material for the synthesis of more intricate molecules. evitachem.com The presence of both bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, such as those catalyzed by palladium complexes. evitachem.com This enables the introduction of diverse chemical entities at specific positions on the pyridine (B92270) ring. Furthermore, the amino group can undergo nucleophilic substitution reactions, providing another avenue for derivatization and the construction of complex organic frameworks. evitachem.com Its stability and reactivity make it an ideal candidate for developing novel compounds. chemimpex.com

The synthesis of this key intermediate often starts from 6-chloropyridin-2-amine, which undergoes bromination to yield this compound with high efficiency. evitachem.com

Intermediacy in Pharmaceutical Development

The unique structural features of this compound make it a significant intermediate in the synthesis of pharmaceutical agents. evitachem.comchemimpex.com Its utility spans the creation of precursors for a wide range of bioactive molecules aimed at treating various diseases.

This compound is a valuable precursor for the synthesis of various bioactive molecules. chemimpex.comchemimpex.com Researchers utilize this compound in the development of novel pharmaceuticals, particularly in creating targeted therapies for conditions such as cancer and infectious diseases. chemimpex.com Its ability to act as a building block allows for the efficient production of compounds with enhanced biological activity. chemimpex.com

The structure of this compound is instrumental in the design of targeted therapeutic agents. chemimpex.com The halogenated pyridine core is a common motif in many biologically active compounds, and this particular arrangement of substituents allows for precise modifications to optimize drug-target interactions. evitachem.comchemimpex.com For instance, it serves as a key intermediate in the synthesis of anti-cancer agents and antibiotics, contributing to the expansion of therapeutic options. chemimpex.comchemimpex.com

Application in Agrochemical Compound Design

In addition to its pharmaceutical applications, this compound is a crucial intermediate in the agrochemical industry. evitachem.comchemimpex.com Its derivatives are explored for their potential use in crop protection and pest management.

The compound serves as a precursor for the synthesis of novel herbicides. chemimpex.com The 6-chloropyridine ring is a structural feature found in some potent herbicides. The reactivity of this compound allows for the development of new herbicidal compounds based on this scaffold. evitachem.com

This compound is also employed as a precursor in the synthesis of pesticides. chemimpex.com Its structural framework is relevant to the development of new insecticides. For example, a related compound, 3-chloropyridin-2-amine, is an intermediate in the synthesis of the insecticide chlorantraniliprole. nih.gov This highlights the potential of the 3-bromo-6-chloro-substituted pyridine core in designing effective pest control agents. chemimpex.com

Contribution to Material Science Research

The reactivity of the amino group and the potential for cross-coupling reactions at the halogen-substituted positions allow this compound to serve as a foundational building block for advanced materials. Its integration into larger molecular or polymeric structures can impart specific electronic, optical, and protective properties.

While direct polymerization of this compound is not widely documented, its structural motifs are relevant to the synthesis of specialized polymers, particularly conductive polymers. Polyaniline and its derivatives are a well-known class of conductive polymers synthesized from aniline (B41778) monomers, which share the aminobenzene feature with aminopyridines. The synthesis of these polymers typically requires an acidic medium to facilitate polymerization. nih.gov Research has shown that conductive polyanilines can be used in a variety of applications due to their environmental stability and tunable conductivity. nih.gov The incorporation of pyridine units, such as the one in this compound, into polymer backbones is a strategy to modify properties like solubility, processability, and metal-ion coordination. The presence of halogen atoms offers sites for post-polymerization modification, allowing for the fine-tuning of the polymer's final characteristics.

The field of organic electronics leverages carbon-based materials in devices like light-emitting diodes (OLEDs) and electronic circuits. nih.gov Triarylamines and other amino-functionalized aromatic compounds are frequently used as hole-transport materials in OLEDs. researchgate.net The synthesis of these materials often involves coupling aryl amines with aryl halides. researchgate.net Given its structure, this compound is a candidate for use as a building block in the synthesis of novel materials for organic electronics. Through reactions like the Buchwald-Hartwig or Ullmann couplings, the amino group and halogen sites can be used to construct larger, conjugated systems necessary for charge transport. These resultant molecules could be investigated for their potential in applications such as OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

| Potential Application Area | Relevant Material Class | Role of this compound Moiety |

| Conductive Polymers | Polyaniline Derivatives | Serves as a modified aniline-type monomer to tune electronic properties and processability. nih.gov |

| Advanced Coatings | Anti-corrosion Resins | The pyridine nitrogen can enhance adhesion to metal surfaces, improving corrosion resistance. nih.gov |

| Organic Electronics | Hole-Transport Layers (OLEDs) | Acts as a precursor for synthesizing larger conjugated molecules capable of charge transport. researchgate.net |

Use in Biochemical Research Methodologies

In biochemical and medicinal chemistry research, this compound and its close analogs serve as critical intermediates for the synthesis of targeted, biologically active molecules. The specific arrangement of its functional groups allows it to act as a scaffold, presenting key pharmacophores in a defined three-dimensional space.

The aminopyridine and aminopyrazine scaffolds are prominent in the design of specific enzyme inhibitors. A structurally similar compound, 2-amino-3-bromo-6-chloropyrazine, is recognized as an important intermediate in the synthesis of inhibitors for Src homology-2-containing protein tyrosine phosphatase 2 (SHP2). google.com SHP2 is a well-studied phosphatase that plays a crucial role in cell signaling pathways, and its dysregulation is linked to various cancers. nih.govgoogle.com

Inhibitors designed from these scaffolds can bind to the enzyme's allosteric site, a "tunnel" that is distinct from the active site. nih.gov This mode of inhibition offers high selectivity. For example, in studies of aminopyrazine-based SHP2 inhibitors, the aminopyrazine core was found to mediate a crucial hydrogen bond with the amino acid residue E250 of the enzyme. nih.gov The ability to use this compound as a starting material allows for the systematic modification and exploration of structure-activity relationships (SAR) to develop highly potent and selective SHP2 inhibitors. nih.govgoogle.com

| Enzyme Target | Associated Disease | Role of Aminopyridine/Aminopyrazine Scaffold | Key Research Finding |

| SHP2 | Cancer | Serves as a core intermediate for allosteric inhibitors. google.com | The scaffold mediates key hydrogen bond interactions with the enzyme's allosteric site. nih.gov |

| ALK2 | Fibrodysplasia Ossificans Progressiva | Forms the core of inhibitors targeting the kinase domain. | Substitutions on the pyridine ring are explored to optimize binding affinity and selectivity. |

The pyridine ring and its substituents are fundamental components in ligands designed to study receptor binding. Research on neuronal nicotinic receptors has shown that the type and position of halogen and amino substituents on a pyridine ring significantly influence binding affinity and functional potency. nih.gov For example, studies on epibatidine (B1211577) analogs demonstrated that bromo- and amino-substituted compounds displayed greater binding affinity for β2-containing receptors over β4-containing ones. nih.gov

Similarly, synthetic pyridine derivatives have been developed as potential antagonists for the chemokine receptor CXCR4, which is implicated in cancer metastasis. nih.gov In these studies, binding affinity assays are used to screen compounds for their ability to compete with known ligands. nih.gov The rigid structure of the pyridine core in this compound makes it an ideal scaffold for positioning functional groups to interact with specific amino acid residues in a receptor's binding pocket. researchgate.net This allows researchers to systematically investigate the structural requirements for potent and selective receptor binding.

Development of Diagnostic Tools

While this compound is not intrinsically a diagnostic agent, it is a critical building block for the synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds, which are extensively explored in the development of diagnostic and imaging tools. The inherent fluorescence of the imidazo[1,2-a]pyridine core allows for its use in creating sophisticated probes for biological applications.

Researchers have successfully designed and synthesized imidazo[1,2-a]pyridine-based fluorescent sensors for the detection of biologically and environmentally important metal ions. For instance, a probe built on this scaffold demonstrated high sensitivity and selectivity for iron (Fe³⁺) and mercury (Hg²⁺) ions in aqueous solutions and within HeLa cells. rsc.org The probe exhibits a "turn-on" fluorescent response to Fe³⁺ and a "turn-off" response to Hg²⁺, with detection limits in the parts-per-billion (ppb) range. rsc.org Similarly, another imidazo[1,2-a]pyridine-functionalized probe was developed for the naked-eye and fluorescent detection of Hg²⁺, which was successfully applied in cell imaging and on paper-based test strips for water sample analysis. rsc.org

Beyond metal ions, these scaffolds are crucial for creating probes to detect other analytes. Fused heterocyclic imidazo[1,2-a]pyridine systems have been engineered as colorimetric and fluorometric probes for the detection of nerve agent simulants like sarin (B92409) and tabun. nih.govresearchgate.net These probes show high sensitivity and selectivity, with rapid detection times. nih.gov Furthermore, the development of carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivatives has opened avenues for their use as potential radiotracers in Positron Emission Tomography (PET) for imaging the PI3K/mTOR pathway in cancer, highlighting their significance in oncological diagnostics. nih.gov

Synthesis of Heterocyclic Derivatives

The reactivity of this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The amino group and the adjacent ring nitrogen readily participate in cyclization reactions to form five- or six-membered rings fused to the pyridine core.

Imidazo[1,2-a]pyridines

The most common application of 2-aminopyridines in heterocyclic synthesis is the construction of the imidazo[1,2-a]pyridine ring system. This is typically achieved through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound.

When this compound is used as the substrate, it reacts with various α-haloketones or α-haloaldehydes to yield 8-bromo-5-chloro-substituted imidazo[1,2-a]pyridines. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen by the α-halocarbonyl, followed by an intramolecular cyclization involving the exocyclic amino group, and subsequent dehydration to form the aromatic fused-ring system. A variety of catalysts and conditions can be employed to facilitate this transformation, including metal-based catalysts and metal-free protocols. researchgate.netnih.gov

| Reactant 2 | Catalyst/Conditions | Product | Reference |

| α-Bromoketones | Copper Silicate, Ethanol | Substituted 8-bromo-5-chloro-imidazo[1,2-a]pyridines | researchgate.net |

| Ethyl bromopyruvate | Reflux in Ethanol | 8-Bromo-5-chloro-2-ethoxycarbonyl-imidazo[1,2-a]pyridine | nih.gov |

| Chloroacetaldehyde | NaHCO₃, Ethanol/Water, 25-50°C | 8-Bromo-5-chloro-imidazo[1,2-a]pyridine | nih.gov |

| Acetophenones | Iodine, CsF-Celite | 8-Bromo-5-chloro-2-aryl-imidazo[1,2-a]pyridines | rsc.org |

Pyrimidines

The synthesis of fused pyrimidine (B1678525) derivatives, such as pyrido[2,3-d]pyrimidines, can be envisioned starting from this compound. These syntheses often involve condensation reactions with 1,3-dielectrophiles or their synthetic equivalents. For example, reaction with a β-ketoester or malonic acid derivative could lead to the formation of a pyrimidinone ring fused to the pyridine core. General methods for synthesizing pyrimidine rings often involve the reaction of an amino-heterocycle with compounds like diethyl malonate or via multicomponent reactions. nih.govresearchgate.net The resulting 5-bromo-8-chloro-pyrido[2,3-d]pyrimidine scaffold is a valuable core for further functionalization in medicinal chemistry.

Pyrazoles

The synthesis of pyrazolo[1,5-a]pyridines from 2-aminopyridines is a well-established method for creating another important class of N-fused heterocycles. organic-chemistry.orgnih.govacs.org This transformation typically involves the initial conversion of the 2-aminopyridine to an N-aminopyridinium salt or ylide. For this compound, this would involve N-amination followed by reaction with a suitable partner. An efficient route involves the oxidative [3+2] cycloaddition of the corresponding N-aminopyridinium ylide with α,β-unsaturated carbonyl compounds. organic-chemistry.org This would lead to the formation of 7-bromo-4-chloro-pyrazolo[1,5-a]pyridine derivatives, which are valuable scaffolds in drug discovery.

Q & A

Q. What are common synthetic routes for 3-Bromo-6-chloropyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical approach involves halogenation of pyridine precursors. For example, bromination of 6-chloropyridin-2-amine using -bromosuccinimide (NBS) in the presence of FeBr₃ or AlBr₃ as a catalyst under anhydrous conditions (e.g., DCM or CCl₄ at 0–25°C) . Optimization includes:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-bromination.

- Catalyst loading : 10–15 mol% FeBr₃ improves regioselectivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) and amine protons (δ ~5 ppm, broad). The deshielding effect of Br and Cl substituents helps assign positions .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 207/209 (M⁺, isotopic pattern characteristic of Br/Cl).

- FT-IR : N-H stretching (~3350 cm⁻¹) and C-Br/C-Cl vibrations (550–650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in this compound derivatives using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical. Key steps:

Q. What strategies mitigate contradictory data in regioselectivity studies of halogenated pyridine derivatives?

- Methodological Answer : Contradictions often arise from competing reaction pathways. Solutions include:

- Computational modeling : DFT calculations (e.g., Gaussian) predict preferential bromination at the 3-position due to electron density distribution .

- Isotopic labeling : Use ¹⁵N-labeled amines to track substitution effects via NMR.

- Comparative HPLC : Analyze reaction mixtures against known standards (e.g., 3-Bromo-6-methylpyridin-2-amine) to distinguish isomers .

Q. How do substituent variations (e.g., methyl vs. isopropyl) at the 6-position influence the reactivity of 3-Bromo-pyridin-2-amine analogs?

- Methodological Answer : A systematic SAR study reveals:

- Experimental Design : Compare Pd-catalyzed cross-coupling yields (e.g., Suzuki with phenylboronic acid) under identical conditions.

Data-Driven Research Questions

Q. What analytical methods are recommended for detecting trace impurities in this compound, and how can their origins be diagnosed?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water + 0.1% TFA) to separate impurities. Common byproducts include dihalogenated species (e.g., 3,6-dibromopyridin-2-amine) .

- Reaction monitoring : In situ IR spectroscopy tracks intermediate formation to identify incomplete bromination or hydrolysis.

Q. How can researchers leverage structural analogs (e.g., 3-Bromo-6-methylpyridin-2-amine) to predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Compare binding affinities of analogs with target enzymes (e.g., kinase inhibitors) using AutoDock Vina. The chloro group’s electronegativity may enhance hydrogen bonding vs. methyl .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.